

Digallic Acid: A Comprehensive Technical Guide for Researchers

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Foreword

Digallic acid, a prominent polyphenolic compound, has garnered significant attention within the scientific community for its diverse biological activities. This document provides an in-depth technical overview of **digallic acid**, with a focus on its physicochemical properties, and established experimental protocols for evaluating its biological effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this multifaceted molecule.

Physicochemical Properties of Digallic Acid

Digallic acid is a depside formed from two gallic acid units. Its fundamental properties are summarized below.

Property	Value Reference(s)	
CAS Number	536-08-3	[1][2][3][4][5][6][7][8]
Molecular Formula	C14H10O9	[1][2][3][4][5]
Molecular Weight	322.22 g/mol	[1][3][4][6][8]

Biological Activities and Quantitative Data



Digallic acid exhibits a range of biological activities, including antioxidant, anti-viral, and ion channel modulatory effects. The following table summarizes key quantitative data related to these activities.

Biological Activity	Assay/Model	Key Parameter	Value	Reference(s)
Anti-HIV Activity	HIV-1 Reverse Transcriptase Inhibition	Ki	0.58 μΜ	[5]
Ion Channel Modulation	Inhibition of TMEM16A	IC₅₀ (Tannic Acid)	~6 μM	[2][3]
Antiproliferative Activity	Human Lymphoblastoid TK6 cells	IC50	8.5 μg/ml	[1]

Experimental Protocols

This section details the methodologies for assessing the key biological activities of **digallic** acid.

Antioxidant Activity Assessment

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.
 This solution should be protected from light. Dilute the stock solution to a working concentration (typically 0.1 mM) and confirm its absorbance at 517 nm.

Foundational & Exploratory





- Sample Preparation: Dissolve **digallic acid** and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to prepare a series of dilutions.
- Reaction: Add a defined volume of each sample dilution to a cuvette or a well of a
 microplate. Add an equal volume of the DPPH working solution and mix thoroughly. Include a
 blank containing only the solvent and DPPH solution.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
- Calculation: The percentage of scavenging activity is calculated using the following formula:
 % Scavenging = [(A_control A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the sample concentration.[9]
 [10]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).

Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants at low pH. The change in absorbance is measured at 593 nm.

Protocol:

- Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of ferric chloride (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
- Sample Preparation: Prepare dilutions of the digallic acid sample and a standard (e.g., ferrous sulfate or ascorbic acid).



- Reaction: Add a small volume of the sample or standard to a tube or well, followed by the addition of the FRAP reagent.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 30 minutes).
- Measurement: Measure the absorbance of the solution at 593 nm.
- Calculation: A standard curve is generated using the absorbance values of the ferrous iron standards. The antioxidant capacity of the sample is then expressed as ferrous iron equivalents.[7][11][12][13][14]

Anti-HIV Activity: Reverse Transcriptase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.

Principle: The activity of HIV-1 RT is measured by its ability to synthesize DNA from an RNA template. The inhibition of this process by a test compound is quantified, often using a colorimetric or radiometric method. Commercially available kits are widely used for this assay.

Protocol (based on a colorimetric ELISA kit):

- Reagent Preparation: Prepare the reaction buffer, template/primer, and labeled nucleotides as per the kit instructions.
- Enzyme and Inhibitor Preparation: Dilute the recombinant HIV-1 RT to the desired concentration. Prepare a series of dilutions of **digallic acid**.
- Reaction: In a microplate, combine the reaction buffer, template/primer, labeled nucleotides,
 HIV-1 RT, and the test compound (digallic acid) or a known inhibitor as a positive control.
- Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.
- Detection: The newly synthesized DNA, which is labeled with a specific tag (e.g., digoxigenin), is captured on a streptavidin-coated plate (via a biotin-labeled primer). An



antibody against the tag, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.

• Measurement: After adding a suitable substrate, the resulting color change is measured using a microplate reader. The degree of inhibition is determined by comparing the signal from the wells containing the inhibitor to the control wells without the inhibitor.[15][16]

Ion Channel Modulation: TMEM16A Calcium-Activated Chloride Channel (CaCC) Inhibition Assay

The effect of **digallic acid** on the activity of TMEM16A, a calcium-activated chloride channel, can be assessed using electrophysiological techniques.

Principle: The flow of chloride ions through the TMEM16A channel generates an electrical current. The inhibition of this current by a test compound is measured using techniques such as patch-clamp or short-circuit current measurements.

Protocol (Whole-Cell Patch Clamp):

- Cell Culture: Use a cell line that stably expresses TMEM16A (e.g., FRT or HEK293 cells).
- Electrophysiological Recording:
 - Pipette Solution: The internal pipette solution should contain a defined concentration of CsCl, EGTA, MgCl₂, Tris-ATP, and HEPES, with a specific free calcium concentration to activate the channels.
 - Bath Solution: The external bath solution typically contains N-methyl-D-glucamine-Cl,
 CaCl₂, MgCl₂, glucose, and HEPES.
 - Recording: Establish a whole-cell patch-clamp configuration. Activate the TMEM16A channels by including a calcium agonist like ATP or ionomycin in the bath solution, or by having a fixed concentration of free calcium in the pipette solution.
- Inhibitor Application: Apply different concentrations of digallic acid to the bath solution and record the resulting changes in the chloride current.



 Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor. A dose-response curve can be generated to determine the IC₅₀ value.[4][17]

Apoptosis Induction Assessment

The pro-apoptotic effect of **digallic acid** can be investigated by examining key markers of apoptosis.

Principle: Apoptosis is a programmed cell death process characterized by specific morphological and biochemical events, including DNA fragmentation, activation of caspases, and cleavage of specific cellular proteins.

Protocol:

- Cell Culture and Treatment: Culture a suitable cell line (e.g., TK6 human lymphoblastoid cells) and treat the cells with various concentrations of digallic acid for different time points.
- DNA Fragmentation Analysis (DNA Ladder Assay):
 - Extract genomic DNA from both treated and untreated cells.
 - Separate the DNA fragments by agarose gel electrophoresis.
 - Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
- PARP Cleavage Analysis (Western Blot):
 - Lyse the treated and untreated cells and collect the protein extracts.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Probe the membrane with a primary antibody specific for PARP, followed by a secondary antibody conjugated to an enzyme.
 - Visualize the protein bands. Cleavage of the 116 kDa PARP protein into an 89 kDa fragment is a hallmark of caspase-mediated apoptosis.

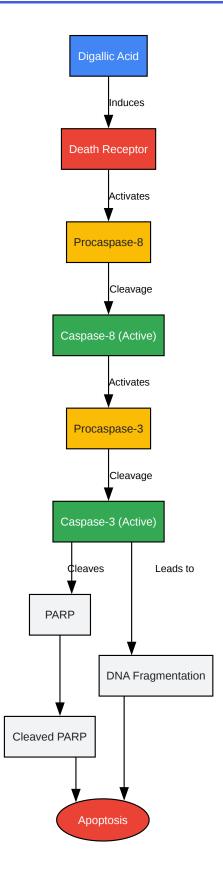


- Caspase Activity Assay:
 - Use commercially available colorimetric or fluorometric assay kits to measure the activity of specific caspases (e.g., caspase-3, caspase-8).
 - The assay is based on the cleavage of a specific substrate by the active caspase, which releases a chromophore or a fluorophore.
 - Measure the signal using a microplate reader. An increase in signal intensity in treated cells compared to untreated cells indicates caspase activation.[1]

Signaling Pathways

Digallic acid has been shown to induce apoptosis through the activation of the extrinsic cell death pathway. The proposed signaling cascade is illustrated below.





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